![molecular formula C15H22ClNO3 B4438551 4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4438551.png)
4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride
Overview
Description
4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as GW501516 and has been shown to have beneficial effects on various biochemical and physiological processes in the body. In
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride involves activation of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has been shown to have beneficial effects on various biochemical and physiological processes in the body. It has been shown to increase endurance by activating genes involved in oxidative metabolism and mitochondrial biogenesis. This compound has also been shown to improve lipid metabolism by increasing fatty acid oxidation and reducing lipid synthesis. Additionally, 4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride in lab experiments is its specificity for PPARδ activation. This compound has been shown to have minimal effects on other PPAR isoforms, which can help to reduce off-target effects. However, one limitation of using this compound in lab experiments is its potential for toxicity. High doses of 4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride have been shown to cause liver damage in animal studies, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride. One area of research is the potential use of this compound in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease. Another area of research is the development of new analogs of 4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride with improved efficacy and reduced toxicity. Additionally, further studies are needed to explore the long-term effects of this compound on various biochemical and physiological processes in the body.
Scientific Research Applications
4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has been studied for its potential applications in scientific research. It has been shown to have beneficial effects on various biochemical and physiological processes in the body, including increased endurance, improved lipid metabolism, and reduced inflammation. This compound has also been studied for its potential use in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease.
properties
IUPAC Name |
4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-17-14-4-6-15(7-5-14)19-11-3-2-8-16-9-12-18-13-10-16;/h2-7H,8-13H2,1H3;1H/b3-2+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAFDJDFYSKPGK-SQQVDAMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC=CCN2CCOCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC/C=C/CN2CCOCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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